(R)-(+)-2-Methoxypropionamide
Overview
Description
(R)-(+)-2-Methoxypropionamide, also known as R-MPA, is a chiral amide that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a versatile molecule for use in many different applications. In
Scientific Research Applications
(R)-(+)-2-Methoxypropionamide has been widely used in scientific research due to its unique properties. It has been used as a chiral building block in the synthesis of various compounds, including chiral drugs, agrochemicals, and materials. This compound has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, this compound has been used as a chiral selector in chromatographic separations.
Mechanism of Action
The mechanism of action of (R)-(+)-2-Methoxypropionamide is not well understood. However, it is believed to interact with enzymes and proteins in the body, altering their activity and function. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
(R)-(+)-2-Methoxypropionamide has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying chiral interactions and reactions. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its instability in acidic conditions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving (R)-(+)-2-Methoxypropionamide. One area of interest is the development of this compound-based chiral catalysts for asymmetric synthesis reactions. Additionally, this compound could be used as a chiral selector in enantioselective chromatography. Further research is also needed to understand the mechanism of action of this compound and its potential therapeutic applications. Overall, this compound is a promising compound with many potential applications in scientific research.
properties
IUPAC Name |
(2R)-2-methoxypropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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